molecular formula C17H13NO3 B14618556 Methyl 2-(5-phenyl-1,3-oxazol-2-yl)benzoate CAS No. 56894-66-7

Methyl 2-(5-phenyl-1,3-oxazol-2-yl)benzoate

Cat. No.: B14618556
CAS No.: 56894-66-7
M. Wt: 279.29 g/mol
InChI Key: SZPUVDPTYRWBNQ-UHFFFAOYSA-N
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Description

Methyl 2-(5-phenyl-1,3-oxazol-2-yl)benzoate is a compound that belongs to the oxazole family, which is known for its diverse biological activities and applications in medicinal chemistry . This compound features a benzoate ester linked to an oxazole ring, which is further substituted with a phenyl group. The unique structure of this compound makes it a valuable candidate for various scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(5-phenyl-1,3-oxazol-2-yl)benzoate typically involves the cyclodehydration of appropriate precursors. One common method includes the acylation of 2-amino-1-phenylethanone with acetyl chloride to form N-(2-oxo-2-phenylethyl)acetamide, followed by cyclodehydration in the presence of sulfuric acid to yield the oxazole ring . The final step involves esterification with methyl benzoate under acidic conditions.

Industrial Production Methods

Industrial production of oxazole derivatives, including this compound, often employs continuous flow reactors to enhance reaction efficiency and yield. The use of palladium-catalyzed arylation and other catalytic processes are common in large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(5-phenyl-1,3-oxazol-2-yl)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include oxazole N-oxides, oxazoline derivatives, and various substituted oxazole compounds .

Scientific Research Applications

Methyl 2-(5-phenyl-1,3-oxazol-2-yl)benzoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 2-(5-phenyl-1,3-oxazol-2-yl)benzoate involves its interaction with specific molecular targets and pathways. The oxazole ring can interact with various enzymes and receptors, leading to biological effects such as antimicrobial and anticancer activities. The compound’s ability to form hydrogen bonds and π-π interactions with biological macromolecules is crucial for its activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-(5-phenyl-1,3-oxazol-2-yl)benzoate is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other oxazole derivatives .

Properties

IUPAC Name

methyl 2-(5-phenyl-1,3-oxazol-2-yl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13NO3/c1-20-17(19)14-10-6-5-9-13(14)16-18-11-15(21-16)12-7-3-2-4-8-12/h2-11H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZPUVDPTYRWBNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1C2=NC=C(O2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60579343
Record name Methyl 2-(5-phenyl-1,3-oxazol-2-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60579343
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56894-66-7
Record name Methyl 2-(5-phenyl-1,3-oxazol-2-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60579343
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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